4-amino-3-(5-chloro-2-methoxyphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Description
Properties
IUPAC Name |
[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-21-11-3-2-9(16)8-10(11)19-13(17)12(24-15(19)23)14(20)18-4-6-22-7-5-18/h2-3,8H,4-7,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMBIPWXBIDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-amino-3-(5-chloro-2-methoxyphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step might involve nucleophilic substitution reactions.
Attachment of the morpholine-4-carbonyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Chlorination and methoxylation: These steps can be performed using chlorinating agents like thionyl chloride and methoxylation agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the amino group.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can effectively inhibit gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function.
- Antifungal Activity : Compounds derived from thiazoles have also demonstrated antifungal properties, making them candidates for treating fungal infections.
Anticancer Properties
Thiazole derivatives are being investigated for their anticancer potential. The compound has been evaluated in vitro against several cancer cell lines:
- Cytotoxicity Studies : In vitro assays have indicated that the compound exhibits cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism may involve induction of apoptosis or cell cycle arrest.
Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that thiazole derivatives can act synergistically with other herbicides to enhance efficacy against unwanted vegetation:
- Synergistic Effects : When combined with microtubule-inhibiting herbicides, the compound shows improved effectiveness in controlling weed growth, suggesting its potential utility in agricultural formulations.
Case Studies
Mechanism of Action
The mechanism of action of “4-amino-3-(5-chloro-2-methoxyphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Substituent Effects on Crystallinity and Packing
Halogenated Phenyl Derivatives :
Compounds 4 and 5 from –3 (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazoles) are isostructural, crystallizing in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens (Cl vs. F), their crystal packing remains identical, adjusted only for substituent size . In contrast, the target compound’s 5-chloro-2-methoxyphenyl group introduces a bulkier, electron-rich aromatic ring, which may disrupt isostructurality due to steric and electronic effects.- Morpholine Carbonyl vs. Ester Groups: Ethyl carboxylate derivatives (e.g., Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, ) replace the morpholine-4-carbonyl with an ethoxycarbonyl group.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (estimated ~420–450 g/mol) exceeds analogs like Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (332.81 g/mol, ). The morpholine group’s polarity may enhance solubility in polar solvents compared to halogenated phenyl derivatives .
- Thermal Stability :
Melting points for analogs range widely (e.g., 242–243°C for a triazole-thione in ). The target’s methoxyphenyl and morpholine groups could lower melting points due to reduced crystallinity .
Structural and Functional Comparison Table
Biological Activity
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a morpholine moiety and a chloro-substituted methoxyphenyl group. The presence of these functional groups is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O3S |
| Molecular Weight | 353.84 g/mol |
| IUPAC Name | 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. In one study, a related thiazole compound demonstrated cytotoxic effects against the HCT-116 colon cancer cell line with an IC50 value of 6.2 μM .
Case Study:
In vitro tests on the compound revealed that it could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's structural features likely contribute to its ability to interact with specific molecular targets involved in tumor growth.
Anti-inflammatory Activity
Thiazoles have also been reported to possess anti-inflammatory properties. Compounds similar to our target compound have shown effectiveness in reducing inflammation markers in models of acute and chronic inflammation.
Research Findings:
In a study involving animal models of inflammation, a thiazole derivative reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50% compared to control groups . This suggests that our compound may similarly modulate inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of thiazoles has been documented extensively. The presence of the morpholine group is known to enhance membrane permeability, which may lead to increased efficacy against bacterial strains.
Case Study:
A related study tested several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with enzyme activities and signaling pathways critical for cell survival and proliferation.
-
Enzyme Inhibition:
- Thiazoles can inhibit enzymes involved in DNA replication and repair.
- They may also act on kinases involved in cell signaling pathways.
-
Receptor Modulation:
- The compound might interact with various receptors, modulating their activity and influencing cellular responses.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this thiazole-2-thione derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides, chloroacetic acid, and substituted oxo-compounds under reflux in a DMF-acetic acid mixture. For optimization:
- Temperature Control : Reflux at 80–100°C for 2–4 hours ensures complete cyclization .
- Solvent System : Recrystallization from DMF-ethanol (1:2 v/v) improves purity .
- Stoichiometry : A 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and oxo-compound minimizes side products .
Yields >85% are achievable by adjusting sodium acetate as a catalyst (0.02 mol) to neutralize HCl byproducts .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are key functional groups identified?
Methodological Answer:
- FT-IR : The thione (C=S) stretch appears at 1200–1250 cm⁻¹, while the morpholine carbonyl (C=O) is observed at 1650–1680 cm⁻¹ .
- ¹H-NMR : The methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm for the OCH₃ protons. The dihydrothiazole ring protons resonate as multiplets at δ 4.5–5.5 ppm .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR) during characterization?
Methodological Answer:
- Data Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to identify conformational or solvent effects .
- Dynamic Effects : For unexpected splitting in ¹H-NMR, analyze temperature-dependent NMR to detect hindered rotation in the morpholine-carbonyl group .
- Impurity Profiling : Use HPLC-MS to trace minor byproducts (e.g., incomplete cyclization intermediates) that may cause spectral anomalies .
Q. Q4. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological assays?
Methodological Answer:
- Split-Plot Design : Assign substituents (e.g., 5-chloro-2-methoxyphenyl vs. 4-methoxyphenyl) as main plots and morpholine derivatives as subplots to evaluate substituent effects on bioactivity .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with assay results .
- Control Groups : Include triazole-thione analogs (e.g., 4-amino-5-(thiophen-2-yl) derivatives) to isolate the thiazole ring’s contribution to activity .
Q. Q5. How can microwave-assisted synthesis improve the efficiency of preparing this compound, and what parameters require optimization?
Methodological Answer:
- Microwave Conditions : Use 300–500 W power and 120–150°C to reduce reaction time from hours to 10–15 minutes .
- Solvent Selection : Polar solvents like DMF or ethanol enhance microwave absorption, accelerating cyclization .
- Yield Monitoring : Compare yields under microwave vs. classical reflux; optimize irradiation intervals (e.g., 30-second pulses) to prevent decomposition .
Q. Q6. What computational methods are suitable for predicting the reactivity and stability of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to predict aggregation or hydrolysis .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to identify reactive sites for electrophilic substitution .
- pKa Estimation : Use ChemAxon or SPARC to predict protonation states of the amino and thione groups, critical for solubility studies .
Data Analysis & Reproducibility
Q. Q7. How should researchers address discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
- Error Propagation : Apply Bevington-Robinson error analysis to distinguish systematic (e.g., calibration drift) vs. random errors .
- Sample Homogeneity : Use TGA-DSC to detect hydrate formation, which alters C/H/N ratios .
- Replicate Trials : Perform triplicate syntheses; report mean ± SD (e.g., 89 ± 2% yield) to assess reproducibility .
Q. Q8. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to a Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ to quantify uncertainty .
- ANOVA with Tukey Post Hoc : Compare efficacy across analogs (e.g., morpholine vs. piperazine derivatives) .
Safety & Handling in Research Settings
Q. Q9. What safety protocols are essential when handling the morpholine-carbonyl moiety during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
